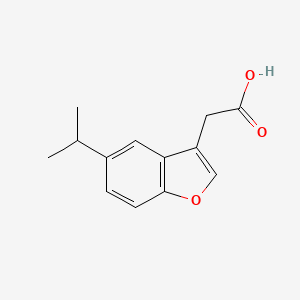

(5-Isopropyl-1-benzofuran-3-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-propan-2-yl-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O3/c1-8(2)9-3-4-12-11(5-9)10(7-16-12)6-13(14)15/h3-5,7-8H,6H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBBABAHHVTBKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)OC=C2CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890587-56-1 | |

| Record name | 2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Isopropyl 1 Benzofuran 3 Yl Acetic Acid and Its Analogues

Approaches to the Benzofuran (B130515) Core Synthesis

The construction of the benzofuran scaffold is a critical step and can be achieved through various strategies that involve either forming the furan (B31954) ring onto a pre-existing benzene (B151609) derivative or constructing both rings concurrently. These methods often rely on cyclization reactions facilitated by various catalysts.

Strategies for Benzene Ring Functionalization and Cyclization

A primary strategy for synthesizing the benzofuran core begins with an appropriately substituted benzene ring, which then undergoes cyclization to form the fused furan ring. The functionalization of the benzene precursor is key to directing the cyclization and installing desired substituents, such as the isopropyl group.

One prevalent method is the intramolecular cyclization of substituted phenols. For instance, o-allylphenols can be subjected to oxidative cyclization using palladium catalysts, such as PdCl₂(C₂H₄)₂, to yield the benzofuran ring. nih.gov The requisite o-allylphenols can themselves be prepared via a Friedel-Crafts alkylation of a substituted phenol (B47542), like 4-isopropylphenol, with an appropriate allyl alcohol. nih.gov This approach allows for the early introduction of the isopropyl group onto the benzene ring.

Another powerful technique involves the coupling and subsequent cyclization of halophenols. Palladium-copper catalyzed Sonogashira coupling of o-iodophenols with terminal alkynes is a widely used method. wikipedia.orgmsu.edu This reaction forms a 2-(alkynyl)phenol intermediate which then undergoes intramolecular cyclization to furnish the benzofuran skeleton. The substituents on both the iodophenol and the alkyne can be varied to produce a wide range of benzofuran analogues.

Acid-catalyzed cyclization is also a common strategy. nih.gov For example, α-aryloxy ketones can undergo intramolecular Friedel-Crafts type reactions, often promoted by Lewis acids like FeCl₃ or Brønsted acids such as polyphosphoric acid (PPA), to afford the benzofuran core. nih.gov The efficiency of this cyclization can be influenced by the electronic nature of the substituents on the benzene ring. nih.gov

Table 1: Selected Catalysts and Methods for Benzene Ring Cyclization

| Method | Catalyst / Reagent | Precursor Type | Reference |

|---|---|---|---|

| Oxidative Cyclization | PdCl₂(C₂H₄)₂ / Benzoquinone | o-Allylphenols | nih.gov |

| Sonogashira Coupling & Cyclization | (PPh₃)PdCl₂ / CuI | o-Iodophenols & Alkynes | wikipedia.orgmsu.edu |

| Intramolecular Friedel-Crafts | FeCl₃, PPA, Ga(OTf)₃ | α-Aryloxy ketones | nih.govnih.gov |

| Dehydrative C-H Alkylation | Ru(II) complexes | Phenols & Alcohols | mdpi.com |

Furan Ring Annulation Techniques and Precursors

Furan ring annulation involves the formation of the furan portion of the benzofuran system from acyclic precursors attached to a benzene ring. This approach offers flexibility in introducing substituents at the 2 and 3-positions of the benzofuran.

A classic approach is the reaction of a phenoxide with an α-haloketone, followed by acid-catalyzed cyclization and dehydration of the resulting intermediate. This allows for the construction of the furan ring with specific substituents determined by the choice of the α-haloketone.

More contemporary methods utilize transition-metal catalysis. For example, copper-promoted hydration and annulation of 2-fluorophenylacetylene derivatives provides a direct route to the benzofuran core. nih.govnih.gov Similarly, palladium-catalyzed oxidative annulation of phenols with unactivated internal alkynes can directly form the C2-C3 bond of the furan ring. mdpi.com

Rearrangement reactions also serve as a pathway to the furan ring. The Perkin rearrangement, for instance, involves the base-catalyzed ring contraction of a 3-halocoumarin. The reaction proceeds through the fission of the coumarin (B35378) ring, followed by an intramolecular nucleophilic attack to form the benzofuran-2-carboxylic acid structure. researchgate.net Another method involves the alkali-mediated rearrangement of 4-halomethylcoumarins, which proceeds through an α,β-unsaturated acid intermediate to yield benzofuran-3-acetic acids directly. researchgate.net

Installation and Modification of the Isopropyl Group

The introduction of the isopropyl group at the 5-position of the benzofuran ring is typically achieved by starting with a commercially available, pre-substituted benzene derivative. The most common and direct precursor is 4-isopropylphenol. google.com This starting material ensures the isopropyl group is correctly positioned on the benzene ring prior to the construction of the fused furan ring.

Using 4-isopropylphenol, the benzofuran synthesis can proceed via various routes, such as O-alkylation with a suitable reagent like ethyl chloroacetate (B1199739) followed by cyclization, or through reaction with chloroacetone (B47974) to form an intermediate that can then be cyclized. researchgate.net

Alternatively, a Friedel-Crafts alkylation can be employed to introduce the isopropyl group onto a phenolic precursor. nih.govresearchgate.nettandfonline.com This reaction typically uses an alkylating agent such as isopropyl bromide or propene in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) or a Brønsted acid. researchgate.net While Friedel-Crafts alkylation on the benzofuran nucleus itself is possible, it can lead to a mixture of isomers and is generally less regioselective than starting with the appropriately substituted phenol. researchgate.net Therefore, functionalization of the phenol prior to furan ring formation is the preferred strategy for achieving the desired 5-isopropyl substitution pattern. The synthesis of 5-isopropyl-2-methyl-3-phenylsulfonyl-1-benzofuran has been reported, illustrating the use of precursors already containing the isopropyl moiety. nih.gov

Formation of the Acetic Acid Side Chain

The final key structural feature of (5-Isopropyl-1-benzofuran-3-yl)acetic acid is the acetic acid side chain at the 3-position. This functional group is typically introduced by the transformation of a suitable precursor, most commonly via the hydrolysis of an ester or through oxidative methods.

Ester Hydrolysis Routes, including Alkaline Hydrolysis

One of the most straightforward and widely used methods for obtaining the carboxylic acid is the hydrolysis of a corresponding ester, such as a methyl or ethyl ester. This transformation can be catalyzed by either acid or base.

Alkaline hydrolysis, also known as saponification, is particularly common due to its typically irreversible nature and high yields. The reaction involves treating the ethyl or methyl (5-isopropyl-1-benzofuran-3-yl)acetate with a strong base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), in an aqueous or alcoholic solvent mixture. researchgate.net The reaction mixture is often heated to reflux to ensure complete conversion. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt to yield the final carboxylic acid product. This method is advantageous as it often results in a clean product that can be isolated by simple extraction and crystallization. researchgate.net

Table 2: Common Conditions for Ester Hydrolysis

| Hydrolysis Type | Reagents | Solvent | Conditions |

|---|---|---|---|

| Alkaline (Saponification) | NaOH or KOH | Water, Methanol, Ethanol | Reflux |

| Acidic Hydrolysis | H₂SO₄ or HCl | Water, Dioxane | Reflux |

Oxidative Pathways to Carboxylic Acid Formation

Oxidative methods provide an alternative route to the acetic acid side chain, starting from a precursor with a two-carbon substituent at the 3-position of the benzofuran ring.

A notable example is the Willgerodt-Kindler reaction, which can convert an aryl alkyl ketone into a terminal carboxylic acid (via a thioamide intermediate). wikipedia.orgsynarchive.com In this context, a 3-acetyl-5-isopropyl-1-benzofuran precursor could be subjected to the Willgerodt-Kindler conditions, typically involving elemental sulfur and a secondary amine like morpholine, to form a thioamide. msu.eduorganic-chemistry.org Subsequent hydrolysis of this thioamide intermediate would then yield the desired this compound. msu.edu This multi-step oxidative rearrangement provides a powerful method for converting a readily accessible acetyl group into the required acetic acid moiety. researchgate.net

Other oxidative pathways could involve the oxidation of a 3-ethyl or 3-(2-hydroxyethyl) group on the benzofuran ring, although these methods are less commonly cited for this specific transformation. The complete oxidative degradation of a furan ring can also be used as a strategy where the furan acts as a masked carboxyl group, though this is less direct for forming an acetic acid side chain on an existing benzofuran. researchgate.net

Advanced Synthetic Strategies for Complex Analogues

Modern organic synthesis has moved towards more elegant and efficient methods for constructing complex molecules. In the context of benzofuran acetic acids and their analogues, this involves the application of strategies that offer high levels of control over the molecular structure and allow for the rapid generation of diverse compound libraries. These approaches are essential for exploring the structure-activity relationships of this class of compounds.

Achieving high regioselectivity and stereoselectivity is a key challenge in the synthesis of complex benzofuran analogues. Control over the placement of substituents on the benzofuran core and the three-dimensional arrangement of atoms is critical for modulating biological activity.

Regioselective Strategies: Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the regioselective synthesis of benzofuran derivatives. These methods allow for the direct introduction of substituents at specific positions on the benzofuran ring, which can be difficult to achieve through classical methods. For instance, rhodium(III)-catalyzed C-H functionalization of N-phenoxyacetamides with propargyl alcohols can lead to the divergent synthesis of benzofurans. acs.orgresearchgate.net The chemoselectivity of this reaction can be controlled by the choice of solvent, yielding different structural frameworks from the same starting materials. acs.orgresearchgate.net

Another approach involves the use of directing groups to guide the catalyst to a specific C-H bond. The 8-aminoquinoline (B160924) (8-AQ) group has been successfully employed as a directing group in palladium-catalyzed C-H arylation to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold with high efficiency and regioselectivity. mdpi.com The mechanism is proposed to proceed via a Pd(II)/Pd(IV) cycle, initiated by the coordination of the palladium catalyst to the directing group. mdpi.com

Furthermore, the rearrangement of 2-hydroxychalcones offers a pathway to selectively synthesize 3-acylbenzofurans, overcoming the poor regioselectivity often observed in classical Friedel–Crafts acylation of benzofurans. nih.gov The reaction conditions can be tuned to favor the formation of either 3-acylbenzofurans or 3-formylbenzofurans from a common 2,3-dihydrobenzofuran (B1216630) intermediate. nih.govrsc.org

Stereoselective Strategies: The creation of chiral centers with high enantioselectivity is a cornerstone of modern pharmaceutical synthesis. Organocatalysis has provided powerful methods for the asymmetric synthesis of benzofuran derivatives. For example, an enantioselective organocatalytic strategy combining a Brønsted base and N-heterocyclic carbene (NHC) catalysis has been used for the construction of the cyclopenta[b]benzofuran scaffold. nih.govnih.gov This one-pot double cyclization involves an enantioselective Michael addition followed by a benzoin (B196080) condensation, achieving excellent stereoselectivities. nih.govnih.gov

Chiral squaramide catalysts have been employed in asymmetric [4+2] cyclizations of azadienes with azlactones to produce benzofuran-fused N-heterocycles with high diastereoselectivity and enantioselectivity (up to >20:1 d.r. and 99% ee). acs.org Similarly, organocatalytic asymmetric Michael additions of 3-methylbenzofuran-2(3H)-ones to azadienes can generate benzofurans with adjacent quaternary and tertiary carbon stereocenters. researchgate.netresearchgate.net Chiral phosphoric acid catalysis has also been utilized to obtain optically active benzofuran derivatives. researchgate.net These methods provide access to chiral scaffolds that are valuable for developing new therapeutic agents.

| Strategy | Catalyst/Reagent | Key Feature | Type of Analogue | Ref |

| Regioselective C-H Functionalization | Rh(III) catalyst | Solvent-controlled chemoselectivity | Substituted benzofurans | acs.orgresearchgate.net |

| Directed C-H Arylation | Palladium catalyst with 8-AQ directing group | High regioselectivity at C3 position | C3-arylated benzofurans | mdpi.com |

| Chalcone Rearrangement | Acid/Base conditions | Selective formation of 3-acyl or 3-formyl benzofurans | 3-Acyl/formyl benzofurans | nih.gov |

| Stereoselective Double Cyclization | Organocatalyst (Brønsted base & NHC) | Enantioselective formation of fused rings | Cyclopenta[b]benzofurans | nih.govnih.gov |

| Asymmetric [4+2] Cyclization | Chiral Squaramide | High diastereo- and enantioselectivity | Benzofuran-fused N-heterocycles | acs.org |

Cascade (or domino) reactions and multi-component reactions (MCRs) are highly efficient strategies for building molecular complexity from simple starting materials in a single synthetic operation. These approaches are prized for their atom economy, reduced number of purification steps, and their ability to rapidly generate libraries of structurally diverse analogues.

Cascade Reactions: Cascade reactions, where a series of intramolecular transformations occur sequentially in a one-pot process, provide elegant pathways to complex polycyclic structures. Lewis acid-catalyzed domino reactions are particularly effective for synthesizing benzofuran derivatives. nih.gov For instance, a boron trifluoride diethyl etherate-promoted domino reaction between 2,4-diyn-1-ols and dicarbonyl compounds proceeds through propargylation, intramolecular cyclization, isomerization, and benzannulation to yield highly substituted benzofurans in efficient yields (75–91%). acs.org

Radical cascade reactions have also been developed for the synthesis of complex benzofurans. A single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers can initiate a radical cyclization, which is followed by an intermolecular radical-radical coupling to construct complex benzofurylethylamine derivatives and polycyclic benzofurans. researchgate.netnih.gov Another strategy involves the treatment of propargyl iodophenol derivatives with a tethered alkene, which induces a radical cascade to produce 3,4-fused tricyclic benzofurans. researchgate.net

Multi-Component Reactions (MCRs): MCRs bring together three or more reactants in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. This strategy is exceptionally powerful for creating diverse libraries of compounds for biological screening.

A highly relevant MCR for the synthesis of (benzofuran-3-yl)acetic acid analogues involves the three-component condensation of polyalkoxyphenols, arylglyoxals, and Meldrum's acid. researchgate.net This approach has been successfully applied to the one-pot synthesis of 2-(5-acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic acid from acetovanillone, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com The process is a telescoped reaction involving an initial condensation followed by an acid-catalyzed intramolecular cyclization. mdpi.com The key advantages of this method include the use of readily available starting materials, atom economy, and a simple work-up procedure that can avoid chromatographic purification. mdpi.com

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type | Ref |

| Lewis Acid-Catalyzed Domino Reaction | 2,4-diyn-1-ols, dicarbonyl compounds | BF₃·Et₂O, base | Substituted benzofurans | nih.govacs.org |

| Radical Cascade Cyclization | 2-iodo aryl allenyl ethers, 2-azaallyl anions | Base (substoichiometric) | Polycyclic benzofurylethylamines | researchgate.netnih.gov |

| Three-Component Reaction | Polyalkoxyphenols, arylglyoxals, Meldrum's acid | Acid-catalyzed cyclization | Substituted (benzofuran-3-yl)acetic acids | researchgate.netmdpi.com |

| Lewis Acid-Catalyzed [4+1] Cycloaddition | o-quinone methides, isocyanides | Scandium triflate | 2-Aminobenzofurans | nih.gov |

Computational Chemistry and Theoretical Studies of 5 Isopropyl 1 Benzofuran 3 Yl Acetic Acid and Its Analogues

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine electronic structure and predict a wide range of molecular characteristics.

Density Functional Theory (DFT) has become a leading computational method in chemistry due to its favorable balance of accuracy and computational cost. It is particularly well-suited for studying organic molecules like benzofuran (B130515) derivatives. rsc.org DFT calculations are used to determine various molecular properties by approximating the electron density of the system.

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations. | Allows for the prediction and interpretation of infrared (IR) and Raman spectra. researchgate.net |

These calculations provide a detailed picture of the molecule's static state, offering a foundation for understanding its dynamic behavior and reactivity.

The reactivity of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org Molecular orbital analysis provides critical information about how a molecule will interact with other species.

HOMO : Represents the outermost orbital containing electrons. Its energy (EHOMO) is related to the molecule's ability to donate electrons, corresponding to its ionization potential. Molecules with high EHOMO values are better electron donors.

LUMO : Represents the innermost orbital without electrons. Its energy (ELUMO) is related to the molecule's ability to accept electrons, corresponding to its electron affinity. Molecules with low ELUMO values are better electron acceptors.

HOMO-LUMO Energy Gap (ΔE) : The difference between ELUMO and EHOMO is a crucial indicator of chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

From the HOMO and LUMO energies, a variety of global reactivity descriptors can be calculated to quantify different aspects of a molecule's reactivity. researchgate.netresearchgate.net

Table 2: Key Electronic Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | χ²/(2η) | A measure of the energy lowering of a molecule when it accepts electrons. |

In benzofuran derivatives, the distribution of the HOMO and LUMO can reveal which parts of the molecule are most involved in electronic transitions and reactions. For instance, in some derivatives, the HOMO may be localized on the benzofuran ring system, while the LUMO may be distributed across both the benzofuran and substituent groups, indicating the pathways for charge transfer. rsc.orgwuxiapptec.com

Conformational Analysis and Molecular Dynamics Simulations

While quantum calculations often focus on a single, optimized structure, molecules in solution are dynamic and exist as an ensemble of different conformations. Conformational analysis and molecular dynamics (MD) simulations are used to explore this dynamic behavior.

For (5-Isopropyl-1-benzofuran-3-yl)acetic acid, conformational flexibility primarily arises from the rotation of the isopropyl group and the acetic acid side chain. The carboxylic acid group itself can exist in two main planar conformations: syn and anti, defined by the O=C–O–H dihedral angle. Quantum mechanical calculations on simple carboxylic acids show that the syn conformation is generally more stable due to factors like intramolecular hydrogen bonding. nih.govescholarship.org

Molecular dynamics simulations can provide a more detailed understanding of conformational preferences in a solvent environment over time. MD simulates the movement of atoms and molecules by iteratively solving Newton's equations of motion. These simulations can reveal:

The relative populations of different conformers.

The free energy barriers between conformational states. nih.gov

The influence of solvent molecules on the conformational landscape.

The formation and stability of intramolecular and intermolecular hydrogen bonds.

In the solid state, crystal structure data of related benzofuran acetic acid derivatives show that molecules often form centrosymmetric dimers through intermolecular hydrogen bonds between their carboxylic acid groups. nih.govnih.govnih.gov MD simulations can be used to study the stability of these dimers in solution and explore the equilibrium between monomeric and dimeric forms.

Methodologies for Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle is that the structural or physicochemical properties of a molecule determine its activity.

The first step in QSAR modeling is to represent the chemical structure numerically using molecular descriptors. neovarsity.org These descriptors are calculated from the 2D or 3D structure of the molecule and can be categorized into several classes.

Table 3: Common Classes of Molecular Descriptors in QSAR

| Descriptor Class | Examples | Description |

|---|---|---|

| Constitutional (1D) | Molecular Weight, Number of Atoms, Number of Rotatable Bonds. | Based on the molecular formula and atom counts. researchgate.net |

| Topological (2D) | Connectivity Indices (e.g., Kier & Hall indices), Wiener Index. | Describe the atomic connectivity and branching of the molecule. |

| Geometric (3D) | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia. | Based on the 3D coordinates of the atoms. researchgate.net |

| Physicochemical | Octanol-Water Partition Coefficient (logP), Molar Refractivity. | Characterize properties like lipophilicity and polarizability. researchgate.net |

| Electronic | Dipole Moment, HOMO/LUMO energies, Atomic Charges. | Derived from quantum chemical calculations to describe electronic properties. researchgate.netresearchgate.net |

Once a large pool of descriptors is calculated, a critical step is to select a smaller subset of the most relevant ones. This process, known as feature selection, is essential to build a robust and interpretable model and to avoid issues like multicollinearity (high correlation between descriptors) and overfitting. nih.govneovarsity.org The goal is to find the minimum number of descriptors that can adequately explain the variance in the biological activity. kg.ac.rs

With a set of selected descriptors, a mathematical model is developed to link them to the observed activity. Various statistical and machine learning methods can be used, with Multiple Linear Regression (MLR) being one of the most common and interpretable techniques. researchgate.netmdpi.com

The development of a reliable QSAR model is not complete without rigorous validation to assess its statistical significance and predictive power. nih.govresearchgate.net Validation is typically performed using both internal and external methods.

Internal Validation : This assesses the robustness of the model using only the data from the training set (the set of compounds used to build the model). A common technique is leave-one-out cross-validation (LOO-CV), where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. The performance is often measured by the cross-validated correlation coefficient (Q² or R²cv). A high Q² value (typically > 0.5) indicates good internal predictivity. nih.govnih.gov

External Validation : This is the most crucial test of a model's predictive ability. The initial dataset is split into a training set and an external test set. The model is built using only the training set and is then used to predict the activities of the compounds in the test set, which the model has not seen before. mdpi.comuniroma1.it The predictive performance is evaluated by metrics such as the predictive R² (R²pred). mdpi.com

Finally, a critical component of a validated QSAR model is the definition of its Applicability Domain (AD) . nih.govresearchgate.net The AD defines the chemical space of structures for which the model is expected to make reliable predictions. This ensures that the model is only used for new compounds that are similar to those in the original training set.

Table 4: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness of fit for the training set. | > 0.6 |

| Q² (Cross-validated R²) | Measures the internal predictive ability of the model. | > 0.5 |

| R²pred (Predictive R² for test set) | Measures the external predictive ability of the model. | > 0.6 |

| F-statistic | A measure of the statistical significance of the regression model. | High value |

| s² or RMSE (Standard Deviation or Root Mean Square Error) | Measures the deviation between predicted and observed values. | Low value |

Through these computational methodologies, a comprehensive understanding of this compound and its analogues can be achieved, facilitating the prediction of their properties and guiding further experimental research.

In Silico Prediction of Molecular Interactions and Binding Modes

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific in silico studies, such as molecular docking or molecular dynamics simulations, focused exclusively on this compound. While computational research is a common tool for predicting the molecular interactions and binding modes of novel compounds, specific theoretical studies detailing the binding behavior of this particular molecule with protein targets are not currently available in published research.

Computational methods are instrumental in modern drug discovery and molecular biology, providing predictive insights into how a ligand, such as this compound, might interact with a biological receptor at the atomic level. These studies can elucidate potential binding affinities, identify key amino acid residues involved in the interaction, and characterize the types of chemical bonds (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the ligand-receptor complex.

Although research exists on the computational analysis of other benzofuran derivatives, the strict focus of this article on this compound precludes the inclusion of data from its analogues. The unique structural conformation and electronic properties conferred by the isopropyl group at the 5-position and the acetic acid moiety at the 3-position of the benzofuran scaffold necessitate specific computational models to accurately predict its interaction profile.

Therefore, without dedicated computational studies, it is not possible to present detailed findings or data tables on the predicted binding modes, interaction energies, or specific amino acid contacts for this compound. Such an analysis would require targeted research employing molecular docking and simulation techniques with relevant biological targets.

Structure Property Relationship Investigations of 5 Isopropyl 1 Benzofuran 3 Yl Acetic Acid Derivatives

Impact of Substituent Variation on Chemical Reactivity and Stability

The chemical reactivity of the benzofuran (B130515) ring system is highly sensitive to the nature and position of its substituents. The electron density of the fused benzene (B151609) and furan (B31954) rings can be modulated by electron-donating or electron-withdrawing groups, which in turn influences the molecule's susceptibility to various chemical transformations.

Research has shown that electron-donating groups tend to increase the yields of benzofuran derivatives in certain synthetic reactions, while electron-withdrawing substituents can diminish the yield. oup.com The reactivity towards electrophilic substitution is a key area of investigation. For instance, studies on the electrophilic bromination of benzofuran derivatives in acetic acid have demonstrated that the electronic effects of substituents are transmitted through multiple pathways within the fused ring system. nih.gov The rate and regioselectivity of such reactions are dictated by the electronic influence of groups attached to the benzene portion of the molecule. nih.gov

The conditions under which reactions are performed also play a critical role. The bromination of benzofuran derivatives using N-bromosuccinimide (NBS) or bromine in solvents like carbon tetrachloride, ethanol, or acetic acid can lead to different products. nih.gov For example, reactions in polar protic solvents such as acetic acid can facilitate substitutions that might not occur in non-polar solvents. nih.gov In some cases, unexpected reactions, such as the replacement of a carboxyl group with a bromine atom, have been observed, highlighting the complex interplay between the substrate's structure and the reaction environment. nih.gov

The stability of the resulting derivatives is also a function of their substituent pattern. The introduction of certain functional groups can create more stable intermediates or products, driving the reaction towards a specific outcome. The table below summarizes the general effects of different substituent classes on the reactivity of the benzofuran core.

| Substituent Type (at position 5) | Electronic Effect | Impact on Electrophilic Substitution Reactivity | Example Groups |

|---|---|---|---|

| Alkyl (e.g., Isopropyl) | Electron-Donating (Inductive) | Activates the ring system, generally increasing reaction rates. nih.gov | -CH(CH3)2, -CH3 |

| Alkoxy | Electron-Donating (Resonance) | Strongly activates the ring system towards electrophilic attack. nih.gov | -OCH3, -OCH2CH3 |

| Halogen | Electron-Withdrawing (Inductive) but Electron-Donating (Resonance) | Deactivates the ring system compared to hydrogen, slowing reaction rates. nih.gov | -F, -Cl, -Br |

| Nitro | Electron-Withdrawing (Resonance and Inductive) | Strongly deactivates the ring, making electrophilic substitution more difficult. nih.gov | -NO2 |

Correlation of Structural Features with Intramolecular and Intermolecular Forces

The three-dimensional arrangement of atoms in (5-Isopropyl-1-benzofuran-3-yl)acetic acid derivatives and the resulting non-covalent interactions are fundamental to their physical properties, such as melting point, solubility, and crystal packing. X-ray crystallography studies on analogs provide direct evidence of these forces.

A recurring and dominant feature in the crystal structure of benzofuran-2-yl)acetic acid derivatives is the formation of centrosymmetric dimers through intermolecular O—H⋯O hydrogen bonds between the carboxylic acid moieties of two separate molecules. nih.govresearchgate.netnih.gov This strong hydrogen bonding motif significantly influences the packing of molecules in the solid state.

The nature of the substituent at the 5-position directly impacts these secondary interactions.

A 5-isopropyl group, as seen in an analog, engages in C—H⋯π and C—H⋯O interactions. nih.gov

Replacing the isopropyl with a 5-fluoro substituent leads to a structure characterized by slipped π–π interactions between the furan and benzene rings of neighboring molecules. researchgate.net The crystal packing in this analog is also stabilized by a short S⋯O contact. researchgate.net

A bulky 5-cyclohexyl group results in dimers that are further stabilized by weak intermolecular C—H⋯π interactions and slipped π–π stacking between adjacent furan rings. nih.gov

These observations demonstrate that even subtle changes to the molecular structure can alter the geometry of intermolecular packing, which can, in turn, affect the material's bulk properties.

| Analog Compound | Primary Intermolecular Force | Key Secondary Interactions Observed | Relevant Distances (Å) |

|---|---|---|---|

| 2-(5-Isopropyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid | O—H···O Hydrogen Bonds (Dimer) | π–π stacking (furan-furan), C—H···π, C—H···O | Centroid-Centroid Distance: 3.430 nih.gov |

| 2-(5-Fluoro-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid | O—H···O Hydrogen Bonds (Dimer) | Slipped π–π stacking (furan-benzene), S···O contact | Centroid-Centroid Distance: 3.727, Interplanar Distance: 3.465 researchgate.net |

| 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid | O—H···O Hydrogen Bonds (Dimer) | Slipped π–π stacking (furan-furan), C—H···π | Centroid-Centroid Distance: 3.557, Interplanar Distance: 3.301 nih.gov |

Analog Design and Synthetic Accessibility for Targeted Property Modulation

The design and synthesis of analogs of this compound are driven by the goal of modulating specific properties, particularly biological activity. researchgate.netmdpi.com By strategically modifying the core structure, chemists aim to enhance desired effects or introduce new functionalities. For example, the synthesis of novel benzofuran derivatives is often pursued to discover potential anticancer agents. nih.govresearchgate.net

Analog Design Strategies:

Substituent Modification: Altering the groups on the benzene ring is a common strategy. This can influence electronic properties and solubility. For instance, replacing the isopropyl group with other alkyl, halo, or alkoxy groups can systematically probe structure-activity relationships. nih.gov

Molecular Hybridization: This approach involves combining the benzofuran scaffold with other pharmacologically relevant moieties. researchgate.net For example, creating hybrids of benzofuran and piperidine (B6355638) has been explored to develop compounds with enhanced anticancer activity. researchgate.net

Side Chain Elongation/Modification: The acetic acid side chain at the 3-position is another key site for modification. It can be converted to amides, esters, or other functional groups to alter the molecule's interaction with biological targets. nih.gov

Synthetic Accessibility: The feasibility of creating these designed analogs depends on robust and versatile synthetic methods. A variety of strategies have been developed for the synthesis of substituted benzofurans.

Palladium-Catalyzed Reactions: Palladium catalysis is a powerful tool for constructing the benzofuran core and for coupling substituents to it. oup.com

Multi-step Synthesis: Often, the synthesis begins with a substituted phenol (B47542) or salicylaldehyde, followed by a series of reactions to build the furan ring and introduce the desired side chains. oup.comnih.gov For example, a starting acid can be subjected to a "multidirectional synthesis" to generate a library of related compounds, including esters, amides, and hydroxyl derivatives. nih.gov

Tandem Cyclization Reactions: More recent methods involve innovative tandem reactions that can construct complex spiro[benzofuran] derivatives from simpler starting materials in an efficient manner.

The choice of synthetic route is critical and is often determined by the desired substitution pattern and the availability of starting materials. The accessibility of diverse analogs is essential for comprehensive structure-property relationship studies and the development of molecules with optimized characteristics.

Analytical Methodologies for Research and Characterization of 5 Isopropyl 1 Benzofuran 3 Yl Acetic Acid

Chromatographic Techniques for Purification and Analysis

Chromatographic methods are central to the separation and analysis of "(5-Isopropyl-1-benzofuran-3-yl)acetic acid" from reaction mixtures and for the determination of its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of "this compound" due to its high resolution and sensitivity. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a gradient elution system.

A hypothetical HPLC method for the purity assessment of a research sample is detailed below:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Under these conditions, "this compound" would elute at a characteristic retention time. The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks.

Example Purity Data by HPLC:

| Peak | Retention Time (min) | Area (%) | Identity |

| 1 | 4.5 | 1.2 | Impurity A |

| 2 | 8.2 | 98.5 | This compound |

| 3 | 9.1 | 0.3 | Impurity B |

For isolation purposes, preparative HPLC can be employed using a larger column and higher flow rates to obtain a purified sample of the compound for further studies.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is generally suitable for volatile and thermally stable compounds. Since "this compound" is a carboxylic acid, it may require derivatization to increase its volatility and prevent peak tailing. A common derivatization agent is diazomethane (B1218177) to form the corresponding methyl ester.

A potential GC method for the analysis of the methyl ester derivative is outlined below:

| Parameter | Condition |

| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 15 °C/min to 280 °C (5 min) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

This method would be useful for detecting volatile impurities that may not be easily observed by HPLC.

Column Chromatography and Preparative Separation Techniques

For the initial purification of larger quantities of "this compound" from a crude reaction mixture, column chromatography is often the method of choice. nih.gov Silica gel is a common stationary phase, and the mobile phase is typically a mixture of non-polar and polar solvents.

A typical column chromatography setup for purification might involve:

Stationary Phase: Silica gel (60-120 mesh)

Mobile Phase: A gradient of ethyl acetate (B1210297) in hexane (B92381) (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure compound.

Advanced Spectroscopic Techniques for Quantitative and Qualitative Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of "this compound."

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Characterization

Hyphenated techniques that couple chromatography with mass spectrometry provide a powerful tool for both separation and identification.

Liquid Chromatography-Mass Spectrometry (LC-MS) allows for the determination of the molecular weight of the parent compound and its impurities directly from the HPLC eluent. The mass spectrometer can provide valuable structural information through fragmentation patterns. For "this compound," electrospray ionization (ESI) in negative mode would likely be used to detect the deprotonated molecule [M-H]⁻.

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the derivatized compound, providing both retention time data and a mass spectrum for each separated component. nih.govresearchgate.net This is particularly useful for identifying and characterizing volatile impurities. nih.govresearchgate.net

Example LC-MS Data:

| Retention Time (min) | [M-H]⁻ (m/z) | Proposed Identity |

| 4.5 | 203.07 | Decarboxylated impurity |

| 8.2 | 231.10 | This compound |

| 9.1 | 247.10 | Oxidized impurity |

Purity Assessment and Impurity Profiling in Research Samples

Impurity profiling is a critical aspect of characterizing a new chemical entity. ajprd.com It involves the identification and quantification of all impurities present in a sample. ajprd.com This is essential as impurities can have their own pharmacological or toxicological effects. researchgate.net

The process of impurity profiling for "this compound" would involve:

Detection: Using a combination of the techniques described above (HPLC, GC-MS, LC-MS) to detect all potential impurities.

Identification: Characterizing the chemical structure of each impurity. This may require isolation of the impurity followed by spectroscopic analysis (e.g., NMR, IR).

Quantification: Determining the amount of each impurity present in the sample, typically using a calibrated HPLC method.

Common types of impurities that could be found in a research sample of "this compound" include:

Starting materials and reagents: Unreacted precursors from the synthesis.

By-products: Compounds formed from side reactions during the synthesis.

Degradation products: Compounds formed by the decomposition of the target molecule during storage or analysis.

A comprehensive impurity profile is crucial for ensuring the reliability and reproducibility of research findings.

Future Perspectives and Open Research Questions in 5 Isopropyl 1 Benzofuran 3 Yl Acetic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes

The advancement of chemical synthesis is increasingly driven by the principles of green chemistry, focusing on atom economy, energy efficiency, and the reduction of hazardous waste. chemistryviews.org For (5-Isopropyl-1-benzofuran-3-yl)acetic acid, future synthetic research will likely pivot from traditional multi-step procedures to more elegant and sustainable strategies.

Open research questions in this area include the development of one-pot syntheses and the application of novel catalytic systems. Transition-metal-catalyzed reactions, which have become powerful tools in forming complex benzofuran (B130515) structures, offer significant promise. numberanalytics.comacs.org Research could focus on adapting palladium- or copper-catalyzed cross-coupling and cyclization reactions to construct the this compound core from readily available precursors. acs.orgorganic-chemistry.org Furthermore, metal-free approaches, such as those mediated by hypervalent iodine reagents, present an environmentally benign alternative for the crucial cyclization step. organic-chemistry.org A key challenge will be to develop protocols that are not only high-yielding but also utilize recyclable catalysts, aqueous reaction media, or solvent-free conditions to minimize environmental impact. chemistryviews.org

| Synthetic Strategy | Potential Catalytic System | Key Advantages | Open Research Questions |

|---|---|---|---|

| One-Pot Tandem Cyclization | Palladium(II) or Copper(I) | Reduces purification steps, saves time and resources. mdpi.com | Optimization of reaction conditions for the specific isopropyl substituent; substrate scope. |

| C-H Activation/Annulation | Rhodium(III) or Palladium(II) | High atom economy; avoids pre-functionalized starting materials. rsc.org | Achieving regioselectivity on the phenol (B47542) precursor; functional group tolerance. |

| Metal-Free Oxidative Cyclization | Hypervalent Iodine Reagents | Avoids toxic heavy metal catalysts; mild reaction conditions. organic-chemistry.org | Stoichiometric vs. catalytic use of iodine reagents; scalability. |

| Photochemical Synthesis | Photocatalysts or direct irradiation | Uses light as a traceless reagent; potential for novel reaction pathways. nih.govrsc.org | Controlling reaction pathways to favor the desired isomer; managing by-product formation. rsc.org |

Deeper Computational Insights into Reactivity and Molecular Interactions

Computational chemistry provides a powerful lens for understanding molecular behavior at an electronic level, guiding experimental design and accelerating discovery. For this compound, in silico studies can offer profound insights into its intrinsic properties and potential interactions. nih.gov

Future computational work should focus on several key areas. Density Functional Theory (DFT) studies can elucidate the molecule's electronic structure, predict sites of reactivity for electrophilic or nucleophilic attack, and rationalize the outcomes of synthetic reactions. Molecular dynamics (MD) simulations can be employed to study the conformational flexibility of the acetic acid side chain and its interactions with solvent molecules or biological macromolecules. Such simulations are crucial for understanding how the compound might bind to a target protein, a line of inquiry pursued for other benzofuran derivatives. researchgate.net An open question is how the electronic properties of the isopropyl group and the acetic acid moiety synergistically influence the aromaticity and reactivity of the benzofuran core.

| Computational Method | Potential Insights | Key Research Objective |

|---|---|---|

| Density Functional Theory (DFT) | Electron distribution, HOMO/LUMO energies, reaction mechanism pathways. researchgate.net | Predicting regioselectivity in functionalization reactions and understanding kinetic vs. thermodynamic control. |

| Molecular Dynamics (MD) Simulation | Conformational analysis, solvent interactions, binding dynamics with potential targets. | Elucidating the energetic landscape of binding and identifying key intermolecular interactions. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with potential biological activity. | Guiding the design of new derivatives with enhanced properties. |

| Ab Initio Calculations | Highly accurate electronic structure and spectroscopic property prediction. | Validating experimental spectroscopic data and providing benchmark energetic information. |

Exploration of Unconventional Derivatization Pathways and Functionalization

The therapeutic and material properties of a core scaffold are often tuned through strategic derivatization. nih.gov For this compound, future research should venture beyond simple modifications to explore unconventional functionalization that can unlock novel chemical space.

A primary area of interest is the direct C–H functionalization of the benzofuran core. rsc.org This atom-economical strategy avoids the need for pre-installed leaving groups and allows for the introduction of new substituents at positions that are difficult to access through classical methods. nih.gov Research could target the C2, C4, C6, and C7 positions of the benzofuran ring system. Another avenue involves leveraging the carboxylic acid group as a directing group to facilitate ortho-C-H activation on the benzene (B151609) ring. nih.gov Furthermore, the acetic acid moiety itself is a versatile handle for creating amides, esters, and more complex side chains, potentially through coupling with other heterocyclic systems to create hybrid molecules with unique properties. researchgate.net A significant open question is whether selective functionalization can be achieved at one of the methyl groups of the isopropyl substituent, a traditionally challenging transformation.

Integration with Emerging Areas of Chemical Sciences and Technologies

The future relevance of this compound will be defined by its integration into burgeoning fields of science and technology. The unique electronic and structural features of the benzofuran scaffold make it a candidate for applications beyond its traditional use in medicinal chemistry. numberanalytics.comnumberanalytics.com

In materials science, benzofuran-containing polymers are being investigated for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). numberanalytics.com An open research question is whether this compound or its derivatives can serve as monomers for creating novel conjugated polymers with tailored optoelectronic properties. The isopropyl group could enhance solubility and processability, while the acetic acid group offers a site for polymerization or attachment to surfaces. In the field of catalysis, benzofuran-based phosphine (B1218219) ligands have shown promise in homogeneous catalysis. acs.org Investigating derivatives of this compound as scaffolds for new ligands could lead to catalysts with improved activity and selectivity. Furthermore, its potential role in energy storage applications, such as in novel battery or supercapacitor materials, remains an unexplored but intriguing possibility. numberanalytics.com

| Emerging Area | Potential Role of the Compound/Derivatives | Key Research Goal |

|---|---|---|

| Materials Science (OLEDs/OPVs) | As a monomer for functional polymers or as a component in small-molecule emitters. numberanalytics.com | To develop materials with high charge carrier mobility and tunable fluorescence. |

| Homogeneous Catalysis | As a scaffold for designing novel ligands (e.g., phosphines). acs.org | To create catalysts with enhanced stability, selectivity, and turnover numbers. |

| Energy Storage | As a component of redox-active organic materials for batteries or supercapacitors. numberanalytics.com | To explore its electrochemical properties and potential for reversible energy storage. |

| Chemical Biology | As a molecular probe by attaching fluorescent tags or reactive groups via the acetic acid handle. | To visualize and study biological processes or target interactions in real-time. |

Q & A

Q. What are the established synthetic routes for (5-Isopropyl-1-benzofuran-3-yl)acetic acid?

A common method involves cyclization of 2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base (e.g., NaOH or K₂CO₃), followed by oxidation to introduce the carboxylic acid group. Reaction conditions typically include refluxing in a polar solvent (e.g., dichloromethane) and purification via column chromatography . Alternative routes may employ Suzuki-Miyaura coupling or transition-metal-catalyzed functionalization for tailored derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : For confirming substituent positions (e.g., isopropyl at C5, acetic acid at C3) .

- Mass spectrometry (EI-MS) : To verify molecular weight (e.g., observed m/z 406 for iodinated analogs ).

- X-ray crystallography : Resolves crystal packing and confirms planar benzofuran core (mean deviation: 0.013 Å ).

- IR spectroscopy : Identifies carboxylic acid C=O stretches (~1700 cm⁻¹) .

Q. How does this compound compare structurally to related benzofuran derivatives?

Structural analogs include:

| Compound | Substituents | Key Differences |

|---|---|---|

| 5-Methyl-1-benzofuran-3-carboxylic acid | Methyl at C5 | Reduced steric bulk vs. isopropyl |

| 5-Nitro-3-isopropyl-1-benzofuran-2-carboxylic acid | Nitro at C5, carboxylic acid at C2 | Altered electronic properties and reactivity |

| 1-Benzofuran-3-carboxylic acid | No C5 substituent | Lower hydrophobicity |

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

- Cross-validation : Combine NMR (¹H/¹³C), high-resolution MS, and X-ray diffraction (e.g., SHELXL refinement ).

- Computational modeling : Use density functional theory (DFT) to predict NMR shifts or vibrational spectra for comparison with experimental data .

- Crystallographic software : ORTEP-3 or SHELX suite can resolve ambiguities in bond lengths/angles (e.g., C–H···π interactions in iodinated derivatives ).

Q. What strategies optimize reaction yields in multi-step syntheses?

- Catalyst screening : Pd(PPh₃)₄ for Suzuki coupling improves regioselectivity .

- Temperature control : Low-temperature oxidation (e.g., 273 K with 3-chloroperoxybenzoic acid) minimizes side reactions .

- Purification : Gradient elution in column chromatography (hexane:ethyl acetate) enhances separation of polar intermediates .

Q. How can interaction studies with biological targets be designed for this compound?

- Molecular docking : Use the planar benzofuran core as a scaffold for binding pocket analysis (e.g., sulfanyl derivatives in triazole interactions ).

- pH-dependent assays : Evaluate buffering capacity of the acetic acid group in cellular systems (e.g., viability studies ).

- Comparative SAR : Test analogs (e.g., methyl vs. isopropyl) to assess steric/electronic effects on bioactivity .

Data Analysis and Computational Methods

Q. Which software tools are recommended for crystallographic data refinement?

- SHELXL : Robust for small-molecule refinement, including handling twinned data and high-resolution structures .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement parameters (e.g., C–H···O hydrogen bonds in iodinated derivatives ).

Q. How to address discrepancies in melting points or solubility across studies?

- Recrystallization : Use acetone or ethyl acetate to obtain pure crystals, ensuring consistent melting points (e.g., 420–421 K for iodinated analogs ).

- Solubility assays : Compare polar (water, methanol) vs. non-polar (hexane) solvents, noting pH dependence due to the carboxylic acid group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.